

# Pridopidine Hydrochloride chemical structure and properties.

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Pridopidine Hydrochloride

Cat. No.: B610199 Get Quote

# Pridopidine Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Pridopidine, a selective and potent Sigma-1 Receptor (S1R) agonist, is an investigational small molecule with demonstrated neuroprotective properties. Initially explored for its potential as a dopamine stabilizer, extensive research has elucidated its primary mechanism of action through the S1R, a chaperone protein crucial for cellular homeostasis located at the mitochondria-associated membrane of the endoplasmic reticulum. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and the intricate S1R-mediated signaling pathways of **Pridopidine Hydrochloride**. Detailed methodologies for key experimental procedures are provided to facilitate further research and development in the context of neurodegenerative diseases such as Huntington's disease and Amyotrophic Lateral Sclerosis (ALS).

## **Chemical Structure and Physicochemical Properties**

**Pridopidine Hydrochloride** is the hydrochloride salt of Pridopidine. Its chemical structure and fundamental properties are summarized below.

Chemical Structure:



Chemical structure of Pridopidine

Table 1: Chemical and Physical Properties of Pridopidine Hydrochloride

| Property              | Value                                                             | Reference(s) |  |
|-----------------------|-------------------------------------------------------------------|--------------|--|
| IUPAC Name            | 4-[3-(methylsulfonyl)phenyl]-1-<br>propylpiperidine;hydrochloride | [1]          |  |
| CAS Number            | 882737-42-0                                                       | [1]          |  |
| Molecular Formula     | C15H24CINO2S                                                      | [1]          |  |
| Molecular Weight      | 317.9 g/mol                                                       | [1]          |  |
| Appearance            | White to beige powder                                             | [2]          |  |
| Solubility            | Soluble in water and DMSO                                         | [3]          |  |
| pKa (Strongest Basic) | 8.03 (Predicted)                                                  | [4]          |  |
| LogP                  | 2.55 (Predicted)                                                  | [5]          |  |

#### **Mechanism of Action and Signaling Pathways**

Pridopidine's primary pharmacological activity is mediated through its high-affinity agonism of the Sigma-1 Receptor (S1R). The S1R is a transmembrane chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane, a critical interface for cellular signaling and homeostasis.[6] Activation of the S1R by pridopidine triggers a cascade of downstream signaling events that are neuroprotective.

#### Sigma-1 Receptor (S1R) Activation

Pridopidine binding to the S1R induces a conformational change in the receptor, leading to its dissociation from the binding immunoglobulin protein (BiP), another ER chaperone. This dissociation allows the S1R to translocate and interact with various client proteins, including ion channels and signaling molecules, thereby modulating their activity.





Click to download full resolution via product page

Caption: Pridopidine binding and activation of the Sigma-1 Receptor.

### **Downstream Signaling Pathways**

Activation of the S1R by pridopidine modulates several key neuroprotective pathways:

- Brain-Derived Neurotrophic Factor (BDNF) Pathway: Pridopidine upregulates the expression
  and secretion of BDNF, a critical neurotrophin for neuronal survival, differentiation, and
  synaptic plasticity. This is achieved, in part, through the activation of the ERK and AKT
  signaling cascades downstream of the TrkB receptor, the cognate receptor for BDNF.[6][7]
- AKT/PI3K Pathway: Pridopidine activates the PI3K/AKT signaling pathway, a central regulator of cell survival and proliferation. Activation of this pathway inhibits apoptosis and promotes cellular growth.[5]
- Glucocorticoid Receptor (GR) Pathway: Pridopidine has been shown to modulate the glucocorticoid receptor response, which plays a role in neuroinflammation and neuronal resilience.[5]





Click to download full resolution via product page

Caption: Downstream signaling pathways modulated by Pridopidine.



## **Quantitative Data**

Table 2: Receptor Binding Affinity of Pridopidine

| Receptor                       | Ki (nM) | Species | Assay Type             | Reference(s) |
|--------------------------------|---------|---------|------------------------|--------------|
| Sigma-1 (S1R)                  | 70 - 80 | Human   | Radioligand<br>Binding | [8]          |
| Dopamine D2<br>(low affinity)  | 17550   | Rat     | Radioligand<br>Binding | [3]          |
| Dopamine D2<br>(high affinity) | 7521    | Rat     | Radioligand<br>Binding | [3]          |

Table 3: Preclinical Efficacy of Pridopidine in a

**Huntington's Disease Mouse Model (YAC128)** 

| Parameter                          | Treatment<br>Group | Result                              | p-value | Reference(s) |
|------------------------------------|--------------------|-------------------------------------|---------|--------------|
| Motor<br>Coordination<br>(Rotarod) | Pridopidine        | Significant improvement vs. vehicle | <0.05   | [9]          |
| Mitochondrial<br>ROS Levels        | Pridopidine        | Reduced vs.<br>vehicle              | <0.05   | [9]          |
| Mitochondria-ER<br>Contact Sites   | Pridopidine        | Increased vs.<br>vehicle            | <0.05   | [9]          |

# Table 4: Clinical Efficacy of Pridopidine in Early-Stage Huntington's Disease (PROOF-HD Trial - Subgroup not taking ADMs)



| Endpoint                        | Timepoint | Change from<br>Baseline<br>(Pridopidine<br>vs. Placebo) | p-value | Reference(s) |
|---------------------------------|-----------|---------------------------------------------------------|---------|--------------|
| cUHDRS                          | 52 weeks  | -0.43                                                   | 0.04    | [10]         |
| Stroop Word<br>Reading (SWR)    | 52 weeks  | +4.22                                                   | 0.02    | [10]         |
| Q-Motor Finger<br>Tapping (IOI) | 52 weeks  | -22.84                                                  | 0.04    | [10]         |

# Experimental Protocols Radioligand Binding Assay for Ki Determination (General Protocol)

- Objective: To determine the binding affinity (Ki) of Pridopidine for a specific receptor (e.g., Sigma-1 Receptor).
- Materials:
  - Cell membranes expressing the receptor of interest.
  - Radioligand specific for the receptor (e.g., [3H]-pentazocine for S1R).
  - Unlabeled **Pridopidine Hydrochloride**.
  - Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
  - 96-well filter plates.
  - Scintillation counter.
- Procedure:
  - Prepare serial dilutions of unlabeled Pridopidine Hydrochloride.

#### Foundational & Exploratory





- In a 96-well plate, add cell membranes, a fixed concentration of the radioligand, and varying concentrations of unlabeled Pridopidine.
- Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
- Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
- Determine the concentration of Pridopidine that inhibits 50% of the specific binding of the radioligand (IC<sub>50</sub>).
- Calculate the Ki value using the Cheng-Prusoff equation:  $Ki = IC_{50} / (1 + [L]/Kd)$ , where [L] is the concentration of the radioligand and Kd is its dissociation constant.





Click to download full resolution via product page

Caption: Workflow for a competitive radioligand binding assay.

# Aqueous Solubility Determination by Shake-Flask Method (General Protocol)

 Objective: To determine the equilibrium solubility of Pridopidine Hydrochloride in an aqueous buffer.



#### Materials:

- Pridopidine Hydrochloride powder.
- Aqueous buffer of a specific pH (e.g., phosphate-buffered saline, pH 7.4).
- Shaking incubator or orbital shaker.
- Centrifuge.
- Syringe filters (e.g., 0.22 μm).
- High-Performance Liquid Chromatography (HPLC) system.

#### Procedure:

- Add an excess amount of **Pridopidine Hydrochloride** powder to a known volume of the aqueous buffer in a sealed container.
- Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After the incubation period, allow the suspension to settle.
- Centrifuge the suspension to pellet the excess solid.
- Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
- Quantify the concentration of dissolved **Pridopidine Hydrochloride** in the filtrate using a validated HPLC method with a standard curve.





Click to download full resolution via product page

Caption: Workflow for the shake-flask solubility determination method.

#### Conclusion

**Pridopidine Hydrochloride** is a promising investigational drug with a well-defined mechanism of action centered on the activation of the Sigma-1 Receptor. Its ability to modulate multiple neuroprotective pathways, including the BDNF, AKT/PI3K, and glucocorticoid receptor signaling



cascades, provides a strong rationale for its development in the treatment of neurodegenerative disorders. The quantitative data from preclinical and clinical studies support its potential therapeutic efficacy. The detailed experimental protocols provided in this guide are intended to facilitate further research and a deeper understanding of the pharmacological properties of this compound. Continued investigation into the intricate molecular interactions and long-term clinical outcomes of Pridopidine will be crucial in fully elucidating its therapeutic potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. The Safety Profile of Pridopidine, a Novel Sigma-1 Receptor Agonist for the Treatment of Huntington's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radioligand binding assays and their analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. WO2017015609A1 Process for preparing pridopidine Google Patents [patents.google.com]
- 6. vjneurology.com [vjneurology.com]
- 7. The Sigma-1 Receptor Mediates Pridopidine Rescue of Mitochondrial Function in Huntington Disease Models PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Pridopidine Hydrochloride chemical structure and properties.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610199#pridopidine-hydrochloride-chemicalstructure-and-properties]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com